Penicillamine disulfide, L-

Description

Context of Penicillamine (B1679230) Enantiomers in Chemical Biology

Penicillamine is a chiral molecule that exists as two distinct stereoisomers: D-penicillamine and L-penicillamine. wikipedia.orgmdpi.com These enantiomers, while chemically similar, exhibit profoundly different biological activities, a common theme in chemical biology that underscores the stereospecificity of biological systems. Penicillamine is a trifunctional organic compound, featuring a thiol, an amine, and a carboxylic acid group. wikipedia.org It is structurally analogous to the amino acid cysteine but is distinguished by the presence of geminal dimethyl groups on the β-carbon, adjacent to the thiol group. wikipedia.orgmdpi.comresearchgate.net

This structural feature significantly influences its chemical reactivity. The steric bulk of the dimethyl groups provides greater stability and resistance to certain enzymatic degradation pathways compared to cysteine. mdpi.comresearchgate.net In the realm of chemical biology, the primary distinction lies in their physiological impact: the D-isomer is utilized as a pharmaceutical agent, whereas L-penicillamine is recognized as being toxic due to its antagonistic effect on pyridoxine (B80251) (vitamin B6). wikipedia.org

The study of penicillamine enantiomers involves their separation, identification, and quantification, which is crucial for both pharmaceutical quality control and fundamental research. nih.gov Techniques like capillary electrophoresis have been developed to effectively separate D- and L-penicillamine, allowing for the detection of the toxic L-enantiomer in pharmaceutical-grade D-penicillamine. nih.govresearchgate.net A key chemical reaction for both enantiomers is the formation of disulfide bonds, either with another penicillamine molecule to form a homodimer (like L-penicillamine disulfide) or with other thiols like cysteine to form a mixed disulfide. wikipedia.orgnih.gov

| Property | Description | Source |

| Chirality | Exists as D- and L-enantiomers with distinct biological activities. | wikipedia.orgmdpi.com |

| Structure | A non-proteinogenic amino acid analogous to cysteine, with β,β-dimethyl substitution. | wikipedia.orgmdpi.com |

| Reactivity | Forms disulfide bonds; steric hindrance from methyl groups affects reaction kinetics. | researchgate.net |

| Biological Distinction | D-penicillamine is a therapeutic drug; L-penicillamine is toxic, acting as a pyridoxine antagonist. | wikipedia.org |

Academic Significance and Research Focus on L-Penicillamine Disulfide

The academic interest in L-penicillamine disulfide stems largely from the unique properties conferred by the penicillamine structure, particularly its behavior in redox reactions and peptide chemistry. L-penicillamine disulfide is formed by the oxidation of two L-penicillamine molecules. researchgate.net Its research significance can be categorized into several key areas.

Peptide and Protein Chemistry: A major focus of research is the strategic incorporation of penicillamine into synthetic peptides. The disulfide bonds formed by penicillamine residues (Pen-Pen or Cys-Pen) are significantly more resistant to reduction than the disulfide bonds formed between two cysteine residues (Cys-Cys). nih.gov This increased stability is attributed to the steric hindrance provided by the geminal dimethyl groups, which protects the disulfide bond from cleavage. nih.govnih.gov This property is highly valuable for:

Directing Protein Folding: Researchers have discovered an orthogonality in disulfide pairing between cysteine (Cys) and penicillamine (Pen). researchgate.net Under conditions that allow for disulfide exchange, the formation of a Cys-Pen heterodimer is often favored over Cys-Cys or Pen-Pen homodimers. researchgate.netnih.gov This selectivity provides a powerful tool to guide the oxidative folding of complex peptides with multiple disulfide bridges into specific, desired conformations, which is a significant challenge in peptide synthesis. researchgate.netfrontiersin.org

Creating Stable Peptide Analogs: The enhanced stability of penicillamine-containing disulfide bridges makes them useful for developing peptide analogs with increased resistance to degradation in biological environments. nih.gov

Analytical and Synthetic Chemistry: The synthesis and characterization of L-penicillamine and its disulfide are topics of academic inquiry. rsc.org Efficient and scalable synthetic routes for producing enantiomerically pure L- and D-penicillamine are continually being developed, aiming to avoid hazardous reagents and improve yields. rsc.org Furthermore, analytical methods are crucial for distinguishing between penicillamine disulfide and related compounds. nih.govresearchgate.net High-performance liquid chromatography (HPLC) with electrochemical detection and capillary zone electrophoresis are among the methods used to identify and quantify penicillamine disulfide, often in the context of analyzing impurities in D-penicillamine drug products or studying metabolic pathways. nih.govresearchgate.netnih.gov

Kinetics and Mechanistic Studies: The kinetics and equilibrium of thiol-disulfide exchange reactions involving penicillamine are studied to understand its chemical behavior. cdnsciencepub.com Nuclear magnetic resonance (NMR) studies have detailed the oxidation of penicillamine by glutathione (B108866) disulfide, revealing that the formation of the mixed disulfide (penicillamine-glutathione) is kinetically and thermodynamically favored over the formation of symmetrical penicillamine disulfide. cdnsciencepub.com These fundamental studies provide insight into how penicillamine might interact with endogenous thiols and disulfides.

| Research Area | Significance of L-Penicillamine Disulfide | Source |

| Peptide Folding | Penicillamine's steric hindrance allows for orthogonal disulfide pairing (Cys-Pen), directing the formation of specific peptide structures. | researchgate.netnih.gov |

| Peptide Stability | Disulfide bonds involving penicillamine are more resistant to reductive cleavage, leading to more stable peptide analogs. | nih.govnih.gov |

| Synthetic Chemistry | Development of efficient, safe, and scalable methods for the synthesis of pure penicillamine enantiomers. | rsc.org |

| Analytical Chemistry | Development of sensitive methods like HPLC and capillary electrophoresis to detect and quantify penicillamine and its disulfide. | nih.govresearchgate.netnih.gov |

| Reaction Kinetics | Mechanistic studies of thiol-disulfide exchange reactions provide a fundamental understanding of its reactivity. | cdnsciencepub.com |

Structure

3D Structure

Properties

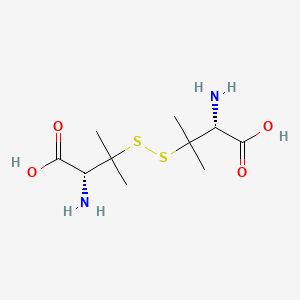

IUPAC Name |

(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYPKGFSZHXASD-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312580 | |

| Record name | L-Valine, 3,3′-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113626-33-8 | |

| Record name | L-Valine, 3,3′-dithiobis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113626-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine disulfide, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113626338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, 3,3′-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLAMINE DISULFIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4068OHN8SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of L Penicillamine Disulfide

Chemical Synthesis Methodologies for L-Penicillamine Disulfide

The synthesis of L-penicillamine disulfide can be achieved through various chemical methodologies, primarily involving the oxidation of L-penicillamine's thiol group.

One common approach is the direct oxidation of L-penicillamine . This can be accomplished using a variety of oxidizing agents. For instance, air oxidation of L-penicillamine solutions, particularly at neutral or slightly alkaline pH, can lead to the formation of the disulfide. The rate of air oxidation is pH-dependent cdnsciencepub.com. More controlled and efficient oxidation can be achieved using reagents like hydrogen peroxide or iodine chemicalbook.com. The reaction with iodine involves the oxidation of the thiol to a sulfenyl iodide intermediate, which then reacts with another thiol molecule to form the disulfide bond.

Thiol-disulfide exchange reactions represent another versatile method for the synthesis of L-penicillamine disulfide nih.govresearchgate.net. In this approach, L-penicillamine can react with a disulfide-containing molecule, leading to the formation of a new disulfide bond. Pyridyl disulfides are often used as reactive partners in these exchanges due to their high reactivity with thiols under mild conditions researchgate.net. The reaction proceeds through a nucleophilic attack of the thiolate anion of L-penicillamine on the disulfide bond of the reagent.

Furthermore, L-penicillamine disulfide can be formed as a byproduct during the synthesis of L-penicillamine itself. For example, in processes starting from isobutyraldehyde, sulfur, and ammonia, oxidative conditions can lead to the dimerization of the desired product chemicalbook.com.

A recent scalable synthesis of D- and L-penicillamine involves a thia-Michael addition followed by deprotection steps. While the goal is the monomer, control of oxidative side reactions is crucial to minimize disulfide formation rsc.org.

| Synthesis Method | Reagents/Conditions | Key Features |

| Direct Oxidation | Air, Hydrogen Peroxide, Iodine | Simple, but can be slow or require careful control of stoichiometry. |

| Thiol-Disulfide Exchange | Pyridyl disulfides, Other disulfides | Versatile, allows for formation of unsymmetrical disulfides as intermediates. |

| Byproduct Formation | During L-penicillamine synthesis | Occurs under oxidative conditions, requires purification to isolate the disulfide. |

Biogenic and Enzymatic Formation of L-Penicillamine Disulfide

In biological systems, L-penicillamine undergoes metabolic transformations that lead to the formation of its disulfide, as well as mixed disulfides with other endogenous thiols.

Metabolic Transformation Pathways in Biological Systems

Upon administration, D-penicillamine is rapidly absorbed and can be found in plasma as the free thiol, as well as D-penicillamine disulfide and the mixed disulfide with cysteine nih.gov. A significant portion of penicillamine (B1679230) in plasma becomes bound to proteins, primarily albumin mdpi.com. The metabolism of penicillamine primarily occurs in the liver, and its metabolites, including disulfides, are excreted in the urine and feces mdpi.comdrugbank.com.

The formation of penicillamine disulfide in vivo is a key metabolic pathway. It can also form mixed disulfides with other low-molecular-weight thiols such as cysteine and homocysteine nih.gov. The formation of penicillamine-cysteine disulfide is particularly relevant in the treatment of cystinuria, as this mixed disulfide is more soluble than cystine, facilitating its excretion drugbank.com.

The reduction of penicillamine disulfide back to its monomeric form is also a crucial aspect of its biological activity. Studies have shown that the reduction of penicillamine disulfide can be mediated by glutathione (B108866) (GSH) nih.govnih.gov. This process involves a thiol-disulfide exchange reaction where GSH reduces the disulfide, forming the mixed disulfide of penicillamine and glutathione (PSSG), which is then further reduced nih.gov. This reduction can be enzyme-mediated, with glutathione reductase playing a role in regenerating GSH nih.gov. However, the enzymatic reduction of penicillamine disulfide appears to be less efficient compared to other disulfides like captopril (B1668294) disulfide nih.gov.

In Vitro Oxidative Formation Processes and Conditions

The oxidation of penicillamine to its disulfide can be readily observed in vitro, particularly in biological fluids like plasma. When D-penicillamine is added to plasma in vitro, it is rapidly transformed into low molecular weight disulfides and, to a lesser extent, protein-bound disulfides researchgate.netnih.gov. This transformation is predominantly an oxidative process rather than a thiol-disulfide interchange with existing plasma disulfides nih.gov.

The rate of this oxidation is dependent on the concentration of albumin. This is attributed to the presence of trace amounts of transition metals, such as copper (Cu²⁺), which are loosely bound to albumin nih.gov. These metal ions can catalyze the oxidation of the thiol group of penicillamine nih.gov. Removing these metal ions from albumin solutions significantly reduces the rate of penicillamine oxidation nih.gov.

Incubation of L-cysteine, glutathione, and D-penicillamine with mesoporous silica (B1680970) particles has been shown to result in over 95% oxidation to their respective disulfides within 24 hours at room temperature in the dark pnas.org. This suggests that interactions with surfaces can also promote the oxidation of penicillamine.

| In Vitro System | Key Factors | Outcome |

| Plasma | Albumin-bound Cu²⁺ | Rapid formation of penicillamine disulfide and mixed disulfides. |

| Aqueous Solution (Air) | pH | pH-dependent rate of disulfide formation. cdnsciencepub.com |

| Mesoporous Silica Particles | Surface Interaction | Almost complete oxidation to the disulfide. pnas.org |

Role of L-Penicillamine Residues in Directed Disulfide Bond Engineering in Peptides and Polypeptides

The unique structural feature of L-penicillamine, the presence of two methyl groups on the β-carbon, has been exploited in the field of peptide and polypeptide engineering to control the formation of disulfide bonds and to enhance the stability of the resulting structures.

Orthogonal Disulfide Pairing Strategies with Cysteine Residues

A significant application of L-penicillamine in peptide chemistry is in orthogonal disulfide pairing . This strategy allows for the selective formation of disulfide bonds between specific cysteine (Cys) and penicillamine (Pen) residues within a peptide chain containing multiple thiol groups nih.govresearchgate.net.

The principle behind this orthogonality lies in the differential reactivity and thermodynamic stability of Cys-Cys, Pen-Pen, and Cys-Pen disulfide bonds. Due to the steric hindrance from the β,β-dimethyl groups, the formation of a Pen-Pen homodimer is kinetically and thermodynamically disfavored compared to the formation of a Cys-Cys homodimer or a Cys-Pen heterodimer nih.gov.

Under conditions that allow for thiol-disulfide exchange and equilibration (redox media), the formation of the Cys-Pen mixed disulfide is often the most favored outcome nih.govnih.gov. This selectivity allows for the directed folding of peptides containing both Cys and Pen residues, leading to a specific, desired disulfide connectivity. This approach avoids the need for complex protecting group strategies that are often required for the regioselective formation of multiple disulfide bonds in a peptide nih.govresearchgate.net.

This orthogonal pairing has been successfully used to direct the folding of peptides into specific cyclic structures and even to create heterodimeric peptides linked by intermolecular Cys-Pen disulfide bonds nih.govbakerlab.org.

Engineering of Disulfide-Rich Peptide Scaffolds and Stability Enhancement

The incorporation of L-penicillamine into disulfide-rich peptide scaffolds offers a powerful tool to control their three-dimensional structure and enhance their stability nih.govrsc.org. Natural disulfide-rich peptides can often fold into multiple isomers with different disulfide connectivities, which can complicate their synthesis and characterization nih.gov.

By strategically replacing some of the cysteine residues with penicillamine, the number of possible disulfide isomers can be significantly reduced. For a peptide with six thiol-containing residues, which could theoretically form 15 different disulfide-bridged isomers if all were cysteine, replacing three of them with penicillamine can drastically limit the number of favorable folding outcomes nih.govnih.gov. This directed folding leads to a more concise folding pathway and a higher yield of the desired scaffold rsc.org.

Furthermore, the Cys-Pen disulfide bond itself imparts increased stability to the peptide scaffold compared to a Cys-Cys bond acs.orgfrontiersin.org. The steric bulk of the methyl groups on the penicillamine residue provides a "steric shield" that hinders the approach of reducing agents like glutathione, making the Cys-Pen bond more resistant to reductive cleavage nih.govfrontiersin.org. This enhanced stability is a desirable property for peptide-based therapeutics, as it can lead to a longer half-life in a biological environment.

The introduction of penicillamine has been shown to improve the resistance of peptides to disulfide shuffling, a process where disulfide bonds can rearrange, leading to loss of the correct three-dimensional structure and biological activity nih.gov.

Advanced Analytical Characterization of L Penicillamine Disulfide

Chromatographic Separation and Detection Techniques

High-Performance Liquid Chromatography (HPLC) Applications for Quantitation and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of penicillamine (B1679230) and its various forms, including L-penicillamine disulfide, in biological matrices and pharmaceutical formulations. The quantitative analysis in biological samples is complex due to the presence of multiple forms of the compound, such as the free thiol, mixed disulfides with cysteine or glutathione (B108866), and the disulfide form. researchgate.net To address this, various HPLC methods have been developed, often incorporating a derivatization step to enhance detection and separation.

One common approach involves the use of derivatizing agents that react with the free sulfhydryl group of penicillamine. For instance, N-(1-pyrenyl)maleimide (NPM) has been utilized as a derivatizing agent for the analysis of D-penicillamine by reversed-phase HPLC. epa.gov While this study focused on the D-enantiomer, the principle is applicable to L-penicillamine. The NPM derivatives are fluorescent, allowing for sensitive detection. mst.edu Another derivatization agent used is 2-chloro-1-methylquinolinium tetrafluoroborate, followed by ion-pairing reversed-phase liquid chromatography and UV-absorbance detection at 355 nm for the analysis of D-penicillamine and other thiols in human urine. researchgate.net

For the simultaneous determination of penicillamine and its disulfide forms, methods employing electrochemical detection have been developed. nih.gov This technique allows for the detection of thiols at a downstream electrode, while disulfides are reduced at an upstream electrode and subsequently detected as thiols. nih.gov An HPLC-ELSD (Evaporative Light Scattering Detector) method has also been established for the detection of related substances, including penicillamine disulfide, in penicillamine tablets. nifdc.org.cn This method was instrumental in analyzing the quality of related substances in both raw materials and final tablet formulations. nifdc.org.cn

Metabolite profiling using HPLC often involves the separation and quantification of not just the parent drug but also its various metabolic products. In the context of penicillamine, this includes L-penicillamine disulfide and mixed disulfides. A liquid chromatography-tandem mass spectrometric (LC/MS/MS) method was developed to measure plasma levels of D-penicillamine and its dimer, which is the predominant form in plasma. nih.govresearchgate.net This method is crucial for understanding the pharmacokinetic profile of the drug. nih.gov The stability of penicillamine in plasma is a critical factor, as it can be readily converted to penicillamine disulfide in vitro after sample collection. regulations.gov

Below is an interactive data table summarizing typical HPLC conditions for the analysis of penicillamine and related compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-phase C18 | Ion-pairing reversed-phase |

| Mobile Phase | Gradient elution | Isocratic |

| Detection | Fluorescence (with NPM derivatization) | UV-absorbance (355 nm) |

| Derivatizing Agent | N-(1-pyrenyl)maleimide (NPM) | 2-chloro-1-methylquinolinium tetrafluoroborate |

| Application | Quantitation in biological samples | Determination in human urine |

Capillary Zone Electrophoresis (CZE) for Enantioseparation and Disulfide Impurity Analysis

Capillary Zone Electrophoresis (CZE) has proven to be a powerful technique for the quality control of penicillamine, offering effective methods for both the quantitation of the drug and its disulfide impurity, as well as for the separation of its enantiomers. nih.gov The ability to achieve good quantitation of underivatized penicillamine and its disulfide has been demonstrated using a 50 mM phosphate (B84403) running buffer at a pH of 2.5, with detection at 200 nm. nih.gov This allows for the direct assessment of the presence of the disulfide impurity in pharmaceutical products. nih.gov

A significant application of CZE in the analysis of penicillamine is in enantioseparation, which is crucial because the L-enantiomer of penicillamine is known to be toxic. researchgate.netbiointerfaceresearch.com The enantiomeric separation of D- and L-penicillamine can be achieved by introducing a chiral selector into the running buffer. nih.gov Beta-cyclodextrin has been used as a chiral selector for this purpose. nih.gov To achieve baseline separation, the addition of (+)-camphor-10-sulfonic acid as a chiral ion-pairing reagent has been found to be essential. nih.gov Another approach involves derivatizing the penicillamine enantiomers with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and using sulfated-β-cyclodextrin (S-β-CD) as a chiral selector for separation. researchgate.net

The versatility of CZE also extends to the analysis of the redox state of penicillamine in biological samples. A CZE method with laser-induced fluorescence detection has been developed to measure the reduced, free, and protein-bound forms of the drug in plasma. nih.gov This method involves derivatization with 5-iodoacetamidofluorescein (5-IAF) and allows for the baseline separation of total plasma D-penicillamine from other physiological thiols. nih.gov

The following interactive data table outlines optimized conditions for the CZE-based enantioseparation of penicillamine.

| Parameter | Optimized Condition |

| Running Buffer | 50 mM borate (B1201080) solution (pH 9.5) containing 25 mM S-β-CD |

| Applied Voltage | 20 kV |

| Capillary Temperature | 20°C |

| Detection Wavelength | 202 nm |

| Resolution Time | Within 14 minutes |

Gas-Liquid Chromatography and Thin Layer Chromatography in Aminothiol (B82208) and Disulfide Measurement

Gas-Liquid Chromatography (GLC) has been utilized for the quantitative determination of various biologically significant thiols and disulfides, including penicillamine. nih.gov This technique, often referred to as Gas Chromatography (GC), is a well-established method for analyzing these types of compounds. nih.gov For the analysis of plasma sulfur amino acids, a GC-mass spectrometry (GC-MS) method has been employed following disulfide reduction and derivatization with alkyl chloroformate. researchgate.net

Thin Layer Chromatography (TLC) is another valuable tool in the analysis of drugs, applicable to pure substances, pharmaceutical formulations, and biological samples. analyticaltoxicology.com It is a versatile technique used for separation and identification. analyticaltoxicology.com TLC can be used for purity testing by detecting the presence of additional spots on the plate, which can indicate impurities or degradation products. rroij.com While conventional TLC is a quick and inexpensive method for qualitative analysis, high-performance TLC (HPTLC) offers more accurate and precise quantitative results through in situ measurements. analyticaltoxicology.com A specific application of TLC in this area includes a method for determining the enantiomeric purity of D-penicillamine. scispace.com This method involves condensing penicillamine with formaldehyde (B43269) to form 5,5-dimethylthiazolidinecarboxylic acids, the enantiomers of which can then be separated by TLC on a chiral plate. scispace.com

The table below provides a comparative overview of GLC and TLC for aminothiol and disulfide analysis.

| Feature | Gas-Liquid Chromatography (GLC/GC) | Thin Layer Chromatography (TLC) |

| Principle | Partitioning between a gaseous mobile phase and a liquid stationary phase | Separation on a planar layer of sorbent (stationary phase) with a liquid mobile phase |

| Primary Use | Quantitative determination of thiols and disulfides | Qualitative identification, purity testing, and quantitative analysis (HPTLC) |

| Sample Preparation | Often requires derivatization to increase volatility | Sample is applied directly to the plate |

| Instrumentation | Gas chromatograph with various detectors (e.g., FID, MS) | Developing chamber, UV lamp for visualization; densitometer for HPTLC |

Spectroscopic Identification and Structural Elucidation

UV-Visible Spectroscopy for Interaction Studies and Conformational Changes

UV-Visible spectroscopy is a valuable technique for studying interactions and conformational changes in molecules. While direct studies on L-penicillamine disulfide are not extensively detailed in the provided search results, the principles of the technique can be applied. For instance, UV-Vis spectroscopy has been used to study protein-protein interactions by monitoring changes in UV absorption over a range of protein concentrations. nih.gov This is achieved by measuring the difference between the observed absorbance and the theoretical absorbance, which can correlate with solution viscosity and the extent of molecular interactions. nih.gov

In the context of thiols and disulfides, UV-Visible spectroscopy can be used to monitor thiol-disulfide interchange reactions. researchgate.net The kinetics of these reactions can be determined by observing the formation of a chromophoric thiolate. researchgate.net A common method for the quantitative estimation of thiols involves the use of Ellman's reagent, where the reaction with a thiolate produces a colored product that can be measured by its absorption at 412 nm. researchgate.net This principle can be adapted to study reactions involving L-penicillamine disulfide.

The following table outlines the application of UV-Visible Spectroscopy in related studies.

| Application | Methodological Approach | Measured Parameter |

| Protein-Protein Interaction | Monitoring UV absorption across a wide concentration range. | Delta Absorbance (ΔAbs) - difference between measured and theoretical absorbance. |

| Thiol-Disulfide Interchange | Reaction with Ellman's reagent. | Absorption at 412 nm due to the formation of a chromophoric thiolate. |

Mass Spectrometry for Metabolite and Adduct Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS/MS), is a highly sensitive and specific technique for the identification and quantification of metabolites and adducts of penicillamine. nih.gov An LC/MS/MS method has been successfully developed to measure the plasma levels of D-penicillamine and its dimeric form, L-penicillamine disulfide. nih.govresearchgate.net This research noted that the drug exists predominantly in its dimeric (disulfide) form in plasma. nih.govresearchgate.net The study also discussed the mechanisms of electrospray-induced fragmentation for both the monomeric and dimeric forms of penicillamine, which is crucial for their identification and structural elucidation. nih.govresearchgate.net

Mass spectrometry is also a key tool in identifying drug-protein adducts, which are formed when reactive metabolites of a drug covalently bind to proteins. biorxiv.org The identification of such adducts is important for understanding potential mechanisms of drug-induced toxicities. biorxiv.org Open-mass search algorithms have been developed to identify these adducts without prior knowledge of the masses of the reactive metabolites. biorxiv.org This approach could be applied to investigate the formation of adducts from L-penicillamine or its disulfide form. The stability of penicillamine in biological samples is a critical consideration, as the formation of penicillamine disulfide can occur post-collection, and this conversion can be accurately monitored using LC/MS/MS. regulations.gov

The table below summarizes the key applications of mass spectrometry in the analysis of L-penicillamine disulfide and related species.

| Application | Technique | Key Findings/Capabilities |

| Metabolite Quantitation | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Measures plasma levels of penicillamine and its disulfide dimer. nih.govresearchgate.net |

| Structural Elucidation | Electrospray Ionization Mass Spectrometry | Characterizes the fragmentation patterns of both monomeric and dimeric forms of penicillamine. nih.govresearchgate.net |

| Adduct Identification | Open-Mass Search Algorithms with Mass Spectrometry | Identifies novel xenobiotic-protein adducts without prior knowledge of adduct masses. biorxiv.org |

| Stability Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Monitors the in-vitro conversion of penicillamine to penicillamine disulfide in plasma samples. regulations.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis of Penicillamine-Containing Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamic properties of peptides in solution. srce.hrnih.gov For peptides containing penicillamine, NMR provides critical data for determining their solution conformation, which is essential for understanding their biological activity. srce.hraxios-research.com The conformational constraints imposed by the gem-dimethyl groups and the disulfide bridge in penicillamine-containing cyclic peptides make them particularly suitable for structural analysis, as they tend to adopt more well-defined conformations in solution. axios-research.com

A key aspect of NMR analysis is the unambiguous assignment of all proton resonances within the peptide's spectrum. axios-research.com In the case of cyclic enkephalin analogs like [D-Pen², D-Pen⁵]enkephalin (DPDPE) and [D-Pen², L-Pen⁵]enkephalin (DPLPE), which contain two penicillamine residues, specific labeling techniques are employed to resolve assignment ambiguities. axios-research.com For instance, the synthesis of peptides with deuterium-labeled penicillamine at a specific position allows for the unequivocal assignment of the penicillamine methyl ¹H-NMR resonances. axios-research.com

Research involving the incorporation of D,L-[4,4'-²H₆]penicillamine at the C-terminal (Pen⁵) residue of DPDPE and DPLPE has enabled the clear assignment of the four distinct methyl group resonances. axios-research.com By comparing the ¹H-NMR spectra of the unlabeled peptides with their selectively deuterated counterparts, researchers can definitively identify which signals arise from the Pen² residue and which from the Pen⁵ residue. axios-research.com The chemical shift values for the penicillamine methyl protons are sensitive to the local conformational environment, providing valuable constraints for structural modeling. axios-research.comresearchgate.net

The table below presents the ¹H-NMR chemical shift assignments for the penicillamine methyl resonances in DPDPE and DPLPE, demonstrating the differentiation achieved through isotopic labeling. axios-research.com These assignments are crucial for subsequent conformational analysis, such as Nuclear Overhauser Effect (NOE) studies, which rely on accurate resonance identification to determine inter-proton distances and define the peptide's three-dimensional structure. nih.gov

¹H-NMR Chemical Shifts (δ, ppm) for Penicillamine Methyl Resonances in Enkephalin Analogs Data recorded at 270 MHz in D₂O at pH 3.0, relative to internal TSP.

| Compound | Penicillamine Methyl Resonances (ppm) | |||

|---|---|---|---|---|

| [D-Pen², D-Pen⁵]enkephalin (DPDPE) | 1.49 | 1.38 | 1.28 | 1.01 |

| [D-Pen², L-Pen⁵]enkephalin (DPLPE) | 1.45 | 1.34 | 1.24 | 1.11 |

| [D-Pen², D-[²H₆]Pen⁵]enkephalin | 1.49 | - | 1.01 | |

| [D-Pen², L-[²H₆]Pen⁵]enkephalin | 1.45 | - | 1.11 |

Source: Adapted from research data on deuterium-labeled penicillamine synthesis. axios-research.com

Electrochemical Sensing and Quantification Methods

Electrochemical techniques offer highly sensitive and selective platforms for the detection and quantification of L-penicillamine and its disulfide. These methods are based on measuring changes in electrical signals (such as current or potential) that occur during redox reactions at an electrode surface.

Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are widely used electroanalytical techniques for studying and quantifying redox-active species. DPV is a pulse technique designed to minimize background charging currents, resulting in enhanced sensitivity and peak-shaped outputs where the peak height is proportional to the analyte concentration. nih.govbiointerfaceresearch.com CV is used to probe the mechanisms of redox reactions by cycling the potential and observing the resulting current.

These methods have been successfully applied in the development of sensors for L-penicillamine. For instance, a molecularly imprinted polymer (MIP) sensor designed for the chiral recognition of L-penicillamine utilized DPV to monitor the sensor's response. In this application, the sensor was immersed in solutions with varying concentrations of L-penicillamine, and the DPV signals were recorded. A decrease in the DPV response signal was observed as the L-penicillamine concentration increased, indicating that more analyte molecules were binding to the imprinted cavities on the sensor surface. This relationship between DPV signal intensity and analyte concentration forms the basis for quantification.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing the interfacial properties of electrode surfaces, making it ideal for evaluating the performance of biosensors. EIS measures the opposition of an electrochemical system to the flow of an alternating current over a range of frequencies. The data is often represented as a Nyquist plot, which correlates the real and imaginary parts of the impedance.

In the context of L-penicillamine sensors, EIS is used to characterize the different stages of sensor fabrication and to monitor the binding of the target analyte. A key parameter derived from the Nyquist plot is the charge transfer resistance (Rct), which corresponds to the semicircle diameter in the plot. Changes in Rct reflect alterations at the electrode-solution interface. For example, the immobilization of a recognition layer (like DNA or a polymer) on the electrode surface typically increases Rct. Subsequent binding of L-penicillamine to this layer further hinders the electron transfer process, leading to a measurable increase in Rct. This change in impedance can be directly correlated with the concentration of L-penicillamine, providing a basis for label-free detection.

Polarography, an electroanalytical technique using a dropping or static mercury electrode, has been employed for the sensitive determination of thiol compounds, including penicillamine. A polarographic detector equipped with a fast-dropping mercury electrode can achieve high selectivity and low detection limits for sulfhydryl compounds. Studies on the polarographic behavior of penicillamine have established suitable conditions for its detection in various fluids. This method demonstrates good linearity over a concentration range spanning three orders of magnitude, with reported detection limits for penicillamine around 0.6 µmol/L. The technique's sensitivity makes it a valuable tool for the quantitative analysis of L-penicillamine disulfide and related thiols.

The development of highly selective and sensitive biosensors is a significant area of research for the detection of specific enantiomers of drug compounds like L-penicillamine. A notable advancement is the creation of a chiral molecularly imprinted polymer (MIP) sensor that incorporates double-stranded deoxyribonucleic acid (dsDNA) as a functional unit for directional recognition.

In this sensor design, dsDNA is first self-assembled onto the surface of a gold electrode. The L-penicillamine molecules are then allowed to intercalate into the dsDNA structure. This assembly is subsequently used as a template for the electropolymerization of a MIP film, creating highly specific recognition cavities for L-penicillamine. The dsDNA acts to immobilize the specific chiral conformation of L-penicillamine during the imprinting process, leading to a dual-recognition mechanism (by both the dsDNA and the MIP cavities) that significantly enhances stereoselectivity. This approach effectively minimizes interference from the D-enantiomer (D-penicillamine) and other structurally similar molecules. The performance of such DNA-immobilized sensors is typically evaluated using electrochemical methods like DPV and EIS, as described previously.

Computational and Theoretical Approaches to L Penicillamine Disulfide Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how molecules interact and to study their dynamic behavior over time. These methods are particularly useful for understanding the role of L-penicillamine disulfide in biological systems.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict how a ligand, such as a peptide containing an L-penicillamine disulfide bond, might interact with a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability.

While specific molecular docking studies focusing solely on L-penicillamine disulfide as a ligand are not extensively documented in publicly available research, the principles of this methodology are directly applicable. The unique steric and electronic properties of the L-penicillamine disulfide bond, conferred by the gem-dimethyl groups on the β-carbon atoms, would be a key determinant in the prediction of its binding mode. These bulky groups can influence the accessible conformations of the peptide backbone and the disulfide bridge itself, potentially leading to highly specific interactions with a protein's binding pocket.

Computational tools can predict potential binding sites on a protein surface even without prior knowledge of a ligand. These algorithms typically identify surface cavities and pockets that have suitable geometric and chemical properties for ligand binding. Once a potential binding site is identified, molecular docking can be used to place the L-penicillamine disulfide-containing molecule within that site and predict the detailed interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. The bulky β-methyl groups of the penicillamine (B1679230) residues may disrupt or enhance these interactions depending on the topology of the binding site.

Following the prediction of a static binding pose, the construction of interaction networks becomes crucial. These networks map the intricate web of connections between the ligand and the protein, as well as interactions within the protein that are induced by ligand binding. Understanding these networks is essential for elucidating the mechanism of action and for designing molecules with improved binding affinity and specificity.

The formation of a disulfide bond significantly constrains the conformational freedom of a peptide chain. The introduction of an L-penicillamine disulfide bridge, with its characteristic gem-dimethyl groups, imposes even greater restrictions, leading to distinct structural consequences. Molecular dynamics (MD) simulations are a powerful tool for exploring these conformational changes in detail.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of the dynamic behavior of peptides, including the conformational ensembles they adopt in solution. A molecular dynamics study of an RGD peptide containing a disulfide bridge between penicillamine and cysteine revealed that the cyclic peptide exhibited limited flexibility and was "locked in" to a family of structures with a well-defined conformation of the pharmacophore. nih.gov In contrast, the linear, unbridged form of the peptide was significantly more flexible and could adopt a wider range of conformations. nih.gov This suggests that the L-penicillamine disulfide bond plays a crucial role in pre-organizing the peptide into a bioactive conformation.

The steric hindrance provided by the β,β-dimethyl groups of penicillamine can also protect the disulfide bridge from reshuffling, a process where disulfide bonds can break and reform with other cysteine residues. nih.gov This increased stability is a desirable property in the design of therapeutic peptides. nih.gov The substitution of cysteine with L-penicillamine can have a substantial effect on the peptide's biological activity, with the outcome being highly dependent on the position of the substitution. nih.gov For instance, in some peptides, replacing certain cysteine residues with L-penicillamine can lead to a significant drop in potency, possibly due to the bulky methyl groups disrupting critical interactions with the target receptor. nih.gov

| Peptide Form | Flexibility | Pharmacophore Conformation | Reference |

| Cyclic (with Pen-Cys disulfide) | Limited | Well-defined | nih.gov |

| Linear (unbridged) | High | Wide range | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for understanding the intrinsic properties of molecules like L-penicillamine disulfide at the atomic level.

DFT calculations can provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its chemical reactivity. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the regions of a molecule that are most likely to donate or accept electrons in a chemical reaction.

For L-penicillamine disulfide, DFT studies can elucidate the electronic nature of the disulfide bond and how it is influenced by the adjacent gem-dimethyl groups. These calculations can help in understanding the stability of the disulfide bond towards reduction and its susceptibility to nucleophilic or electrophilic attack. The steric and electronic effects of the methyl groups can be quantified, providing insights into why penicillamine-containing disulfides often exhibit different chemical behavior compared to their cysteine counterparts.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and softness. nih.govnih.gov These parameters provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of L-penicillamine disulfide with other disulfide-containing compounds. While specific DFT studies on the electronic structure and reactivity of isolated L-penicillamine disulfide are not abundant, the methodology is well-established and can be readily applied. For instance, DFT has been used to study the adsorption of penicillamine on various surfaces, revealing details about the interactions and charge transfer processes involved.

Chirality plays a crucial role in the biological activity of many molecules, and L-penicillamine is no exception. DFT calculations, often in combination with molecular dynamics simulations, are instrumental in understanding the mechanisms of chiral recognition.

One study investigated the chiral differentiation of L- and D-penicillamine by β-cyclodextrin using a combination of IRMPD spectroscopy and theoretical simulations. nih.gov DFT calculations of the complex configurations revealed that the D-enantiomer is embedded inside the β-cyclodextrin cavity with a lower free energy, while the L-enantiomer tends to lie upon the cyclodextrin (B1172386). nih.gov This difference in binding mode and energy provides a theoretical basis for the observed chiral discrimination. nih.gov

Another study employed DFT calculations to investigate the mechanism of chiral discrimination in an electrochemiluminescence-based sensor for penicillamine enantiomers. nih.gov These theoretical approaches can help to rationalize experimental observations and provide a deeper understanding of the intermolecular forces that govern chiral recognition. nih.govresearchgate.net The ability to computationally model these subtle differences between enantiomers is critical for the development of new chiral separation techniques and stereoselective sensors.

| Computational Method | Application to L-Penicillamine | Key Findings | Reference |

| DFT and MD Simulations | Chiral differentiation by β-cyclodextrin | D-penicillamine binds more favorably inside the cyclodextrin cavity than L-penicillamine. | nih.gov |

| DFT Calculations | Mechanism of ECL chiral discrimination | Provides insight into the underlying principles of chiral recognition in a sensor system. | nih.gov |

In Silico Modeling of Disulfide Folding Pathways in Modified Peptides and Proteins

The correct formation of disulfide bonds is a critical step in the folding of many peptides and proteins into their biologically active three-dimensional structures. Misfolding and incorrect disulfide pairing can lead to inactive or aggregated products. In silico modeling provides a way to study these complex folding pathways and to design strategies to control them.

The incorporation of L-penicillamine into peptides has been explored as a strategy to direct disulfide bond formation. The principle of "orthogonal" disulfide pairing between cysteine (Cys) and penicillamine (Pen) has been investigated computationally and experimentally. researchgate.net Under conditions that allow for disulfide exchange, the formation of Cys-Pen heterodimers is often favored over Cys-Cys or Pen-Pen homodimers. researchgate.net This preference can be exploited to guide the folding of multi-disulfide-containing peptides into a specific, desired isomer.

In silico models can simulate the oxidative folding process of peptides containing both cysteine and penicillamine residues. These simulations can help to predict the most likely disulfide connectivity and to understand the kinetic and thermodynamic factors that govern the folding pathway. By strategically placing penicillamine residues in a peptide sequence, it is possible to reduce the number of possible disulfide isomers and favor the formation of the native structure.

Biological Relevance of L Penicillamine Disulfide in Preclinical and in Vitro Studies

Impact on Cellular Metabolism and Pathways

L-Penicillamine disulfide and its parent compound, L-penicillamine, have demonstrated notable interactions with key metabolic pathways in experimental models. These interactions include the modulation of sphingolipid biosynthesis and the sequestration of reactive aldehydes, highlighting the compound's potential to influence cellular homeostasis.

L-penicillamine has been identified as a mechanism-based inhibitor of serine palmitoyltransferase (SPT), the enzyme that catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids. rsc.orgscispace.com Sphingolipids are a class of lipids that are integral to the structure of cellular membranes and are involved in various signaling pathways. The inhibition of SPT by L-penicillamine disrupts this crucial biosynthetic pathway.

The mechanism of inhibition involves the formation of a thiazolidine (B150603) adduct with the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of SPT. rsc.orgscispace.com This interaction effectively inactivates the enzyme. Studies utilizing UV-vis spectroscopy, enzyme kinetics, and mass spectrometry have elucidated the specifics of this inhibitory action. rsc.org Research has shown that both L- and D-isomers of penicillamine (B1679230) can inactivate SPT, with the inhibition being largely reversible upon dialysis with PLP, suggesting that the primary mode of action is the disabling of the PLP cofactor. scispace.com

Table 1: L-Penicillamine and Serine Palmitoyltransferase (SPT) Inhibition

| Parameter | Observation | Reference |

|---|---|---|

| Target Enzyme | Serine Palmitoyltransferase (SPT) | rsc.orgscispace.com |

| Mechanism of Inhibition | Formation of a thiazolidine adduct with the PLP cofactor | rsc.orgscispace.com |

| Effect on Sphingolipid Biosynthesis | Inhibition of the first committed step | rsc.orgscispace.com |

| Investigative Techniques | UV-vis spectroscopy, enzyme kinetics, mass spectrometry | rsc.org |

In the context of alcohol metabolism, the disulfide's parent compound, penicillamine, is recognized for its ability to sequester acetaldehyde (B116499), the primary and toxic metabolite of ethanol (B145695). nih.govnih.govresearchgate.net Acetaldehyde is implicated in many of the pathological effects of alcohol consumption. mdpi.commdpi.com The thiol group of penicillamine can react with the aldehyde group of acetaldehyde, forming a stable thiazolidinone derivative, thereby neutralizing its reactivity. researchgate.net

Preclinical studies, primarily using D-penicillamine in rat models, have demonstrated that this sequestration of acetaldehyde can prevent relapse-like drinking behavior. nih.govnih.gov These findings suggest that by reducing the levels of free acetaldehyde, penicillamine can mitigate some of the behavioral effects associated with alcohol consumption. While these studies have focused on the D-isomer, the chemical principle of acetaldehyde sequestration via the thiol group is applicable to L-penicillamine, and by extension, its disulfide form which can be reduced in vivo to the active thiol.

Table 2: Penicillamine in Acetaldehyde Sequestration Models

| Model System | Compound Studied | Effect | Reference |

|---|---|---|---|

| Rat model of alcohol relapse | D-Penicillamine | Blocked the increase in ethanol consumption after deprivation | nih.govnih.gov |

Immunomodulatory Effects in Experimental Systems

The immunomodulatory properties of penicillamine disulfides have been investigated in various in vitro and in vivo experimental settings. These studies have revealed a complex, dose-dependent influence on the activity of immune cells.

In vitro studies on mouse spleen cell cultures have shown that D-penicillamine-L-cysteine disulfide can enhance DNA synthesis when stimulated with concanavalin (B7782731) A, a T-cell mitogen. nih.gov This suggests a potential to augment T-lymphocyte proliferation under certain conditions. Conversely, other studies with D-penicillamine have demonstrated a dose-dependent effect, with higher concentrations leading to significant inhibition of DNA synthesis in both normal and mitogen-stimulated mouse and rat spleen cells. nih.gov This dual effect, either enhancing or depressing DNA synthesis, highlights the compound's complex interaction with lymphocyte activation pathways.

Table 3: Effect of Penicillamine Derivatives on DNA Synthesis in Spleen Cells

| Compound | Model System | Effect on DNA Synthesis | Reference |

|---|---|---|---|

| D-Penicillamine-L-cysteine disulfide | Concanavalin A-stimulated mouse spleen cell cultures | Enhancement | nih.gov |

In vivo studies in mice have further explored the immunomodulatory effects of D-penicillamine-L-cysteine disulfide. The administration of this compound resulted in either an enhancement or a depression of the plaque-forming cell (PFC) response and delayed-type hypersensitivity (DTH) to sheep red blood cells, depending on the dose administered. nih.gov In mice with a low immune response, the compound could either enhance or suppress these immune reactions. Furthermore, it was found to restore the impaired PFC response in hydrocortisone-treated mice, suggesting a capacity to counteract immunosuppression. nih.gov The compound also inhibited the induction of suppressor cells in the PFC response. nih.gov

Table 4: Immunomodulatory Effects of D-Penicillamine-L-cysteine Disulfide in Mice

| Immune Parameter | Effect | Conditions | Reference |

|---|---|---|---|

| Plaque-Forming Cell (PFC) Response | Enhancement or Depression | Dose-dependent in low responder mice | nih.gov |

| Delayed-Type Hypersensitivity (DTH) | Enhancement or Depression | Dose-dependent in low responder mice | nih.gov |

| Impaired PFC Response | Restoration | In hydrocortisone-pretreated mice | nih.gov |

Influence on Protein Structure and Functionality

Penicillamine and its disulfide form can influence the structure and function of proteins, primarily through interactions with aldehydes and disulfide bonds. These effects have been observed in studies on collagen cross-linking and sperm agglutination.

In vitro studies on reconstituted chick bone collagen have shown that D-penicillamine affects the process of cross-linking, which is crucial for the stability of collagen fibrils. nih.gov It is thought to inhibit the formation of stable, polyfunctional cross-links by forming thiazolidine rings with lysyl-derived aldehydes, which are intermediates in the cross-linking process. nih.govnih.gov This action leads to an accumulation of bifunctional cross-link precursors. nih.gov The primary effect is the blockage of the synthesis of more complex cross-links from these precursors. nih.gov

In the context of reproductive biology, D-penicillamine has been shown to prevent the head-to-head agglutination of ram spermatozoa in vitro. nih.govbioscientifica.comnih.gov This effect is attributed to the reducing action of its thiol group on disulfide bonds present on a sperm membrane protein that binds copper. nih.govbioscientifica.com By reducing these disulfide bonds to free sulfhydryls, penicillamine disrupts the protein interactions responsible for sperm agglutination. bioscientifica.comnih.gov

Table 5: Influence of Penicillamine on Protein Structure and Function

| Protein/Process | Compound Studied | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| Collagen Cross-linking | D-Penicillamine | Formation of thiazolidine rings with lysyl-derived aldehydes | Blocks synthesis of polyfunctional cross-links | nih.govnih.gov |

Observed Effects in Animal Models (e.g., neuritis, marrow damage in animal studies as a mechanistic property)

Neuritis as a Mechanistic Property:

The neurotoxicity associated with L-penicillamine is a key concern. nih.gov A primary mechanism of this toxicity is its interference with pyridoxine (B80251) (vitamin B6) metabolism. nih.gov Pyridoxine is essential for normal neuronal function, and its deficiency is a known cause of peripheral neuritis. It is plausible that L-penicillamine disulfide, as a metabolite, could contribute to or mediate this pyridoxine antagonism, leading to neuronal damage.

Furthermore, studies on D-penicillamine provide insight into potential immune-mediated mechanisms that could also apply to the L-isomer's disulfide metabolite. D-penicillamine has been shown to induce autoimmune responses in certain mouse strains. mdpi.com For instance, administration of D-penicillamine to C57BL/KsJ and C3H/HeJ mice resulted in the production of autoantibodies, including those against single-stranded DNA (ssDNA). mdpi.com Such autoimmune phenomena are mechanistically linked to inflammatory conditions that can manifest as neuritis. The induction of an antigen-specific humoral response by penicillamine in mice genetically prone to autoimmunity suggests that environmental factors like drug metabolites could trigger autoimmune conditions. mdpi.com While this study used the D-isomer, the fundamental chemical structure's ability to provoke an immune response is a relevant mechanistic consideration for L-penicillamine disulfide.

In vitro studies using D-penicillamine on neuronal cell lines have also been conducted to understand the cellular mechanisms of penicillamine-related neurotoxicity. aub.edu.lb These investigations explore effects on cell viability, oxidative stress, and the expression of various proteins. aub.edu.lb In one study, D-penicillamine was shown to inhibit neuronal ferroptosis in both in vitro and in vivo models of seizure-induced neuronal injury, suggesting a complex interaction with neuronal cell death pathways. mdpi.com

Marrow Damage as a Mechanistic Property:

Bone marrow suppression is a recognized, serious adverse effect of penicillamine therapy. aub.edu.lbnih.gov While most clinical and preclinical data pertains to D-penicillamine, the underlying mechanisms could be shared by the L-isomer and its metabolites. Hematologic toxicity, including leukopenia (low white blood cell count) and thrombocytopenia (low platelet count), has been reported. nih.gov In rare instances, more severe conditions like aplastic anemia have been associated with penicillamine. aub.edu.lb

The mechanism of this marrow damage is thought to be multifactorial, potentially involving direct toxicity to hematopoietic stem cells or immune-mediated destruction of blood cell precursors. The autoimmune potential of penicillamine, as demonstrated in mouse models, supports the latter hypothesis. mdpi.com An immune response targeting bone marrow cells could lead to the observed cytopenias.

The following table summarizes findings from studies on D-penicillamine in animal models, which may provide mechanistic insights into the potential effects of L-penicillamine disulfide.

Observed Effects of D-Penicillamine in Animal Models

| Animal Model | Observed Effect | Mechanistic Implication | Reference |

|---|---|---|---|

| C57BL/KsJ and C3H/HeJ Mice | Induction of autoantibodies (anti-ssDNA, anti-insulin) | Suggests a potential for immune-mediated pathologies like neuritis or marrow damage through activation of autoimmunity. | mdpi.com |

| Toxic Milk (tx) Mice (Wilson's Disease Model) | Increased free copper and enhanced oxidative stress in the brain | Highlights a mechanism of neurotoxicity through disruption of metal homeostasis and induction of oxidative damage. | nih.govplos.org |

| Kainic Acid-Treated Mouse Model (Seizure Model) | Amelioration of seizure-induced neuronal injury via inhibition of ferroptosis | Indicates interaction with specific neuronal cell death pathways. | mdpi.com |

Environmental and Biological Degradation of L Penicillamine Disulfide

Metabolic Degradation Pathways in Biological Systems

In biological systems, L-penicillamine disulfide is subject to metabolic processes that alter its structure and facilitate its excretion. These pathways primarily involve the reduction and exchange of the disulfide bond.

Once in the body, penicillamine (B1679230) is metabolized through several pathways, including the formation of disulfides. acs.orgmdpi.com L-penicillamine disulfide can participate in thiol-disulfide exchange reactions with endogenous low molecular weight thiols, such as L-cysteine and L-homocysteine. This results in the formation of mixed disulfides. This process is a key part of its metabolism, leading to a variety of disulfide species in the body.

The table below lists some of the mixed disulfides that can be formed through these exchange reactions.

| Compound Name | Molecular Formula |

| L-Cysteine-L-penicillamine disulfide | C₈H₁₆N₂O₄S₂ |

| L-Homocysteine-L-penicillamine disulfide | C₉H₁₈N₂O₄S₂ |

Data sourced from publicly available chemical databases.

L-penicillamine exhibits notable stability within biological systems when compared to structurally similar endogenous thiols like L-cysteine. mdpi.com It is resistant to degradation by enzymes such as L-amino acid oxidase. mdpi.com This inherent stability is attributed to the presence of two methyl groups on the β-carbon, which provides steric hindrance against enzymatic attack.

Abiotic and Biotic Transformation in Environmental Compartments

In the environment, L-penicillamine disulfide can be formed from precursor chemicals and is subject to degradation through various non-biological and biological processes.

L-penicillamine is a known degradation product of penicillin, a widely used β-lactam antibiotic. nih.govnih.gov The degradation process involves the cleavage of the β-lactam ring followed by the breakdown of the thiazolidine (B150603) ring, which releases the penicillamine moiety. mdpi.com In neutral pH solutions of penicillin G, penicillamine has been identified as a degradation product. nih.gov L-penicillamine disulfide is the stable, oxidized form of this transformation product.

L-penicillamine disulfide can be degraded by abiotic processes, including radiation. The disulfide bond is a chromophore that can absorb UV light, leading to its cleavage. nih.gov Studies on the photolysis of disulfides, including penicillamine disulfide, indicate that a common primary process is the breakage of the carbon-sulfur (C-S) bond. acs.org

Pulse radiolysis studies, which examine reactions induced by high-energy radiation in aqueous solutions, provide detailed insights into the abiotic degradation of L-penicillamine disulfide. cdnsciencepub.com This process generates transient radical species, including the thiyl radical (RS•) and the disulfide radical anion (RSSR⁻). cdnsciencepub.comrsc.org These highly reactive species subsequently decay, leading to stable degradation products. The decay kinetics are influenced by factors such as pH. cdnsciencepub.com

The table below summarizes key findings from the pulse radiolysis of penicillamine and its disulfide.

| Process/Parameter | Observation | pH |

| Transient Species | Thiyl Radical (RS•) | N/A |

| Disulfide Radical Anion (RSSR⁻) | N/A | |

| Thiyl Radical Decay | Second-order kinetics | 5.0 |

| RSSR⁻ Decay | Pseudo first-order reaction with H₂O₂ | Low dose rates |

| Gamma Radiolysis Products | Valine (RH) | N/A |

| Penicillamine trisulfide (RSSSR) | N/A |

Data derived from pulse radiolysis studies. cdnsciencepub.com

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing L-Penicillamine disulfide?

Methodological Answer:

L-Penicillamine disulfide is typically synthesized via oxidation of L-penicillamine (a thiol-containing compound) under controlled conditions. Key steps include:

- Oxidation Protocol : Use mild oxidizing agents (e.g., atmospheric oxygen or hydrogen peroxide) in aqueous or buffered solutions to avoid over-oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or UV-Vis spectroscopy to confirm disulfide bond formation .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : Analyze proton NMR spectra in D2O to distinguish between penicillamine and its disulfide. Peaks at δ 1.4–1.6 ppm (geminal dimethyl groups) and δ 3.0–3.2 ppm (cysteine β-protons) are characteristic .

- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS, ensuring the absence of byproducts like penicillamine-cysteine mixed disulfides .

- Purity Validation : Quantify residual thiol content via Ellman’s assay or capillary zone electrophoresis (CZE) with phosphate buffer (pH 2.5) to resolve penicillamine and its disulfide .

Basic: How can researchers determine the purity of L-Penicillamine disulfide in the presence of degradation products or contaminants?

Methodological Answer:

Analytical strategies must account for oxidation-prone thiol groups and disulfide interchange:

- Capillary Zone Electrophoresis (CZE) : Use 50 mM phosphate buffer (pH 2.5) to separate underivatized penicillamine and its disulfide. Detection limits (LOD) as low as 0.1 µg/mL can be achieved .

- Spectrophotometric Methods :

- AMF Complexation : L-Penicillamine (but not its disulfide) binds to ammonium molybdate in acidic conditions, enabling selective quantification at 650 nm .

- Cerium(IV) Oxidation : Penicillamine disulfide is oxidized by Ce(IV), but this method is prone to interference from other sulfhydryl-containing impurities .

- NMR Quantification : Direct comparison of peak heights for penicillamine (δ 3.0 ppm) and its disulfide (δ 3.2 ppm) in D2O provides rapid, non-destructive purity assessment .

Advanced: How does substituting cysteine with L-Penicillamine in peptide sequences affect conformational stability and receptor binding?

Methodological Answer:

Replacing cysteine with L-Penicillamine introduces steric and conformational constraints due to its geminal dimethyl group:

- Conformational Analysis :

- Circular Dichroism (CD) : Compare α-helix/β-sheet content in native (Cys-containing) vs. modified (Pen-containing) peptides. Penicillamine’s bulkier side chain often reduces conformational flexibility, stabilizing specific secondary structures .

- X-ray Crystallography/NMR : Resolve disulfide bridge geometry. For example, in Urotensin-II analogs, L-Penicillamine substitution restricted the peptide loop size, increasing receptor affinity 3-fold .

- Biological Activity Assays :

- Use radiolabeled ligands (e.g., <sup>125</sup>I-Tyr<sup>3</sup>-octreotate) to measure binding affinity (IC50) to target receptors (e.g., somatostatin receptors). Conformational rigidity from Pen substitutions can enhance or disrupt receptor interactions, depending on the pharmacophore’s spatial orientation .

Advanced: How can researchers resolve contradictions in stability data when using different analytical methods for L-Penicillamine disulfide?

Methodological Answer:

Contradictions often arise from method-specific sensitivities to oxidation states or disulfide interchange:

- Case Study : AMF complexation (specific to free thiols) may report lower degradation rates compared to Ce(IV) oxidation (which detects both penicillamine and its disulfide). To reconcile:

- Parallel Analysis : Run both methods on the same sample. If AMF results are lower, suspect disulfide contamination or oxidation during Ce(IV) treatment .

- Stabilization Protocols : Add EDTA to chelate metal ions (e.g., Cu<sup>2+</sup>) that catalyze disulfide bond cleavage. Store samples under nitrogen to prevent air oxidation .

- Statistical Validation : Use Bland-Altman plots to assess agreement between methods. Significant discrepancies (>10%) indicate method-specific biases requiring further optimization .

Advanced: What experimental designs are recommended to assess the impact of L-Penicillamine disulfide stereochemistry (L vs. D forms) on biological activity?

Methodological Answer:

Stereochemistry critically influences receptor interactions:

- Synthesis of Enantiomers :

- Biological Assays :

- In Vitro : Compare IC50 values in receptor-binding assays (e.g., Urotensin-II receptor). For example, D-Pen substitutions in DPDPE peptides reduced µ-opioid receptor affinity due to altered disulfide bridge geometry .

- In Vivo : Administer enantiomers to animal models (e.g., Wilson’s disease rats) and measure copper excretion rates. L-Penicillamine is more effective due to preferential binding to Cu<sup>2+</sup> .

- Molecular Dynamics (MD) Simulations : Model enantiomer-receptor docking to predict structural determinants of activity differences .

Basic: What protocols ensure the stability of L-Penicillamine disulfide during long-term storage or experimental use?

Methodological Answer:

- Storage Conditions :

- Handling Precautions :

- Stability Monitoring :

Advanced: How can researchers design peptide analogs with L-Penicillamine disulfide to optimize pharmacokinetic properties?

Methodological Answer:

- Rational Design :

- In Vivo Testing :

- Pharmacokinetic Modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.